molecular formula C13H8BrClN2 B595187 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile CAS No. 1208820-66-9

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile

Cat. No. B595187
CAS RN: 1208820-66-9
M. Wt: 307.575
InChI Key: UYDZMRDEXAFZBN-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile is a chemical compound with the CAS number 1208820-66-9 . It is used for pharmaceutical testing and is intended for research and development use only .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The molecular formula is C13H8BrClN2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 307.57300 . Unfortunately, specific information such as its melting point, boiling point, and density were not available .

Scientific Research Applications

Synthesis and Antitumor Activities

Quinoline derivatives, including those synthesized from interactions involving halostyryl-quinolines, have been evaluated for their antitumor activities against human tumor cell lines such as MCF-7, HCT, and HepG-2. The structure-activity relationships of these compounds suggest significant potential in cancer treatment. For instance, a series of 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives were found to inhibit the growth of cancer cells, indicating the importance of quinoline structures in the development of antitumor agents (El-Agrody et al., 2012).

Optoelectronic and Charge Transport Properties

The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives have been explored, demonstrating the potential of these compounds in multifunctional materials. The analysis of frontier molecular orbitals and charge transport properties reveals that these derivatives could be efficient in electronic applications (Irfan et al., 2020).

Chemical Transformations Under Nucleophilic Conditions

Studies on chemical transformations of related quinoline derivatives under nucleophilic conditions have led to the synthesis of a variety of heterocyclic systems. These transformations demonstrate the reactivity and versatility of quinoline carbonitriles in organic synthesis, providing pathways to new compounds with potentially valuable biological and chemical properties (Ibrahim & El-Gohary, 2016).

Synthesis Techniques and Biological Activity

Various synthetic methods and reactions of chloroquinoline-3-carbonitrile derivatives have been reviewed, highlighting the broad range of biological activities exhibited by these compounds. The synthesis and reactions cover a wide spectrum, from simple modifications to complex transformations, underscoring the potential of chloroquinoline derivatives in pharmaceutical research (Mekheimer et al., 2019).

Future Directions

The future directions of 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile are not clear from the available information. As it is used for pharmaceutical testing , it may be part of ongoing research into new therapeutic agents.

properties

IUPAC Name

6-bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-8-3-4-11-9(5-8)12(15)10(6-16)13(17-11)7-1-2-7/h3-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZMRDEXAFZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672052
Record name 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208820-66-9
Record name 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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